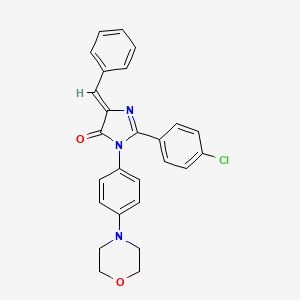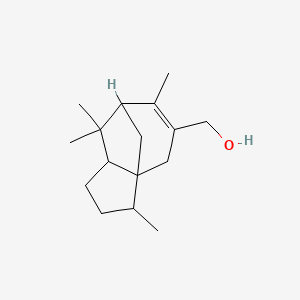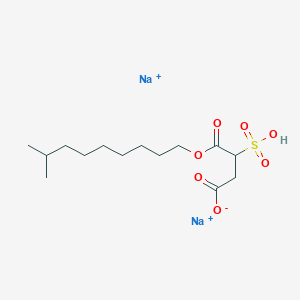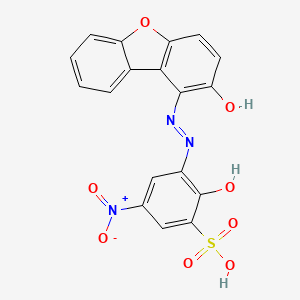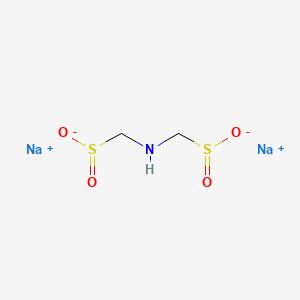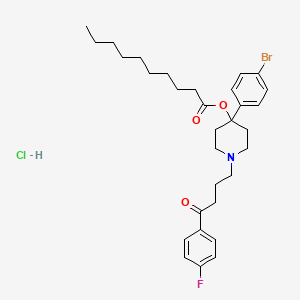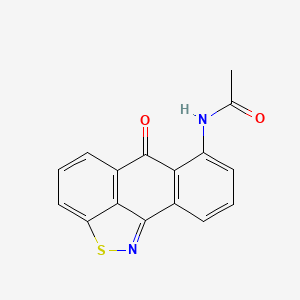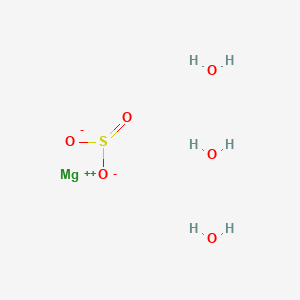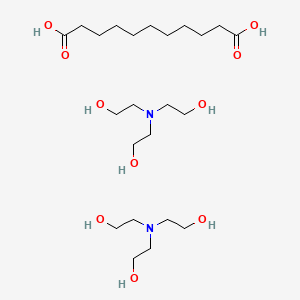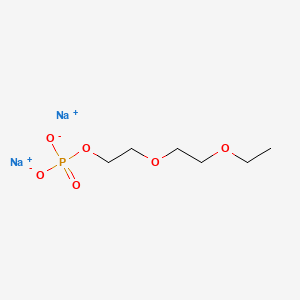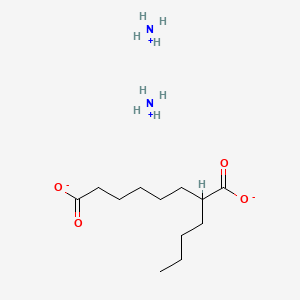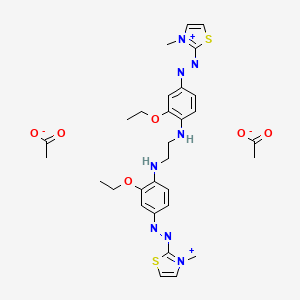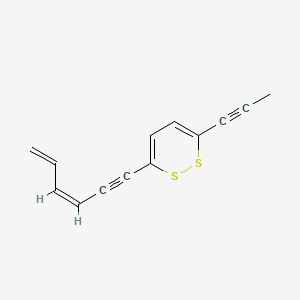
cis-Thiarubrin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Thiarubrin C: is a naturally occurring compound belonging to the thiarubrin family, known for its unique chemical structure and biological activities. It is characterized by the presence of a 1,2-dithiin ring and conjugated alkyne groups, which contribute to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Thiarubrin C involves several key steps:
Addition Reaction: The addition of 2-(trimethylsilyl)ethylmercaptane to 2,4-hexadiyn-1,6-diol catalyzed by potassium hydroxide in dimethylformamide yields the addition product.
Methylation and Cyclization: The tetrabromo derivative is treated with butyllithium in tetrahydrofuran to yield a diacetylenic dianion, which is then methylated with methyl iodide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: cis-Thiarubrin C undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of substituted derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Dess-Martin periodinane and oxalyl chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can participate in substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can produce a range of substituted thiarubrin compounds .
Scientific Research Applications
cis-Thiarubrin C has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of cis-Thiarubrin C involves its interaction with cellular macromolecules, leading to various biological effects. The compound targets specific molecular pathways, including:
DNA Interaction: this compound can bind to DNA, causing structural changes that inhibit DNA synthesis and cell division.
Reactive Oxygen Species (ROS) Production: The compound induces the production of reactive oxygen species, leading to oxidative stress and cell death.
Signal Transduction Pathways: It activates various signal transduction pathways, including those involved in apoptosis and cell cycle regulation.
Comparison with Similar Compounds
cis-Thiarubrin A: Another member of the thiarubrin family with similar chemical structure and biological activities.
cis-Thiarubrin B: Shares the 1,2-dithiin ring and conjugated alkyne groups, but differs in the substitution pattern.
cis-Thiarubrin D: Similar to cis-Thiarubrin C but with variations in the alkyne groups.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of conjugated alkyne groups, which contribute to its distinct chemical reactivity and biological activities .
Properties
CAS No. |
119285-65-3 |
|---|---|
Molecular Formula |
C13H10S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
3-[(3Z)-hexa-3,5-dien-1-ynyl]-6-prop-1-ynyldithiine |
InChI |
InChI=1S/C13H10S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,5-6,10-11H,1H2,2H3/b6-5- |
InChI Key |
VWFQWQAMVFRICV-WAYWQWQTSA-N |
Isomeric SMILES |
CC#CC1=CC=C(SS1)C#C/C=C\C=C |
Canonical SMILES |
CC#CC1=CC=C(SS1)C#CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



